Filgotinib maleate is a pharmaceutical compound primarily used as a therapeutic agent for the treatment of autoimmune diseases, particularly rheumatoid arthritis and ulcerative colitis. It is classified as a Janus kinase 1 selective inhibitor, which targets the JAK signaling pathway involved in inflammatory processes. The compound was developed by Gilead Sciences and has been approved for clinical use in various regions, including the United States and Europe.
Filgotinib maleate is derived from the compound filgotinib, which has been extensively studied for its efficacy in managing inflammatory conditions. The maleate salt form enhances its solubility and bioavailability, making it suitable for oral administration. The compound's development involved rigorous clinical trials to assess its safety and effectiveness in patients who have not responded adequately to conventional disease-modifying anti-rheumatic drugs (DMARDs) .
The synthesis of filgotinib maleate involves several chemical reactions that lead to the formation of the final compound from simpler precursors. The primary synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the intermediate and final compounds.
Filgotinib maleate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula can be represented as follows:
The molecular weight is approximately 541.58 g/mol .
Key structural features include:
Filgotinib maleate undergoes various chemical reactions relevant to its pharmacological activity:
The stability of filgotinib maleate under physiological conditions is critical for maintaining its therapeutic efficacy. Studies have shown that it remains stable in acidic environments but may undergo hydrolysis in alkaline conditions.
Filgotinib maleate exerts its therapeutic effects through selective inhibition of Janus kinase 1. This mechanism involves:
Clinical studies have demonstrated significant improvements in disease activity scores among patients treated with filgotinib compared to those receiving placebo or other treatments.
Filgotinib maleate is primarily used in clinical settings for:
Research continues into additional applications for filgotinib maleate in other inflammatory and autoimmune disorders due to its selective mechanism of action targeting Janus kinase 1 .
Filgotinib maleate (chemically designated as N-[5-[4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide maleate) is a second-generation Janus kinase inhibitor engineered for high selectivity toward Janus kinase 1 (JAK1). Its molecular scaffold features a triazolopyridine core and a thiomorpholine dioxide moiety, which facilitates optimal binding to the ATP-binding cleft of JAK1. Biochemical assays demonstrate that filgotinib inhibits JAK1 with a half-maximal inhibitory concentration (IC50) of 10 nM, while showing significantly reduced potency against other JAK isoforms: JAK2 (IC50 = 28 nM), JAK3 (IC50 = 810 nM), and TYK2 (IC50 = 116 nM) [4]. This translates to a 30-fold selectivity for JAK1 over JAK2 and >80-fold selectivity over JAK3 [1] [5].
Following oral administration, filgotinib undergoes rapid hydrolysis by carboxylesterase isoform 2 (CES2) to form its primary active metabolite, GS-829845. This metabolite retains the parent compound’s JAK1 selectivity profile but exhibits a 10-fold reduction in potency in human whole-blood assays [1]. Despite this reduced activity, GS-829845 achieves 16- to 20-fold higher systemic exposure than filgotinib due to its extended terminal elimination half-life (19.6–27.3 hours vs. 4.9–10.7 hours for filgotinib) [1]. The combined inhibitory activity of filgotinib and GS-829845 ensures sustained coverage of the JAK1 IC50 threshold in clinical settings [1].
Table 1: Selectivity Profile of Filgotinib and Metabolite GS-829845
| Kinase Isoform | Filgotinib IC50 (nM) | GS-829845 IC50 (nM) | Selectivity Ratio vs. JAK1 |
|---|---|---|---|
| JAK1 | 10 | 25 | 1 (Reference) |
| JAK2 | 28 | 71 | 2.8–3.0 |
| JAK3 | 810 | 1,100 | >80 |
| TYK2 | 116 | 300 | 11.6 |
The structural basis for JAK1 selectivity involves filgotinib’s interaction with the Val889 residue in JAK1’s ATP-binding site, a residue replaced by larger amino acids in other JAK isoforms (e.g., JAK2 has Glu932). This steric hindrance limits filgotinib’s binding affinity to non-JAK1 kinases [3]. Unlike first-generation pan-JAK inhibitors (e.g., tofacitinib), filgotinib’s design minimizes off-target inhibition of JAK2-dependent pathways (e.g., erythropoietin signaling), thereby reducing risks of anemia and thrombocytopenia [7].
Filgotinib maleate modulates the JAK-STAT pathway by competitively binding to the ATP-binding site of JAK1 in its active conformation, classified as a Type I inhibitor [3]. Upon cytokine binding (e.g., IL-6, IFN-γ), transmembrane receptors dimerize and activate associated JAKs. Filgotinib disrupts this process by preventing JAK1-mediated phosphorylation of cytokine receptors, thereby halting the recruitment and phosphorylation of downstream signal transducer and activator of transcription (STAT) proteins [2] [6].
Pharmacokinetic studies reveal that filgotinib is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1–3 hours. It exhibits dose-proportional exposure across 50–200 mg doses, with neither food nor mild hepatic/renal impairment altering its pharmacokinetics [1]. The metabolite GS-829845 achieves peak concentrations at 3–8 hours post-dose and contributes significantly to pharmacodynamic activity due to its higher systemic exposure. Steady-state plasma concentrations are achieved by day 2 for filgotinib and day 4 for GS-829845 [1].
Table 2: Pharmacokinetic Parameters of Filgotinib and GS-829845
| Parameter | Filgotinib (200 mg dose) | GS-829845 (200 mg dose) |
|---|---|---|
| Cmax (µg/mL) | 1.16 (CV% 24.3) | 2.29 (CV% 18.7) |
| Tmax (h) | 3.00 | 5.00 |
| AUC∞ (µg·h/mL) | 4.84 | 63.8 |
| T½ (h) | 5.68 | 20.0 |
Source: [1]
Filgotinib’s low drug–drug interaction potential stems from its metabolism via carboxylesterases (not cytochrome P450 enzymes) and minimal plasma protein binding (<60%). This allows co-administration with agents like methotrexate or statins without dose adjustments [1] [5]. The drug is primarily eliminated renally as GS-829845 (>80% urinary excretion) [1].
The preferential JAK1 inhibition by filgotinib maleate selectively targets a subset of proinflammatory cytokines dependent on JAK1-STAT signaling, while sparing cytokines reliant on JAK2 or JAK3. Key cytokine pathways inhibited include:
In human whole-blood assays, filgotinib demonstrates potent inhibition of IL-6-induced STAT1 phosphorylation (IC50 = 44 nM) and IFN-γ-induced STAT1 phosphorylation (IC50 = 28 nM) [1]. By contrast, it minimally affects IL-23-induced STAT4 phosphorylation (JAK2/TYK2-dependent) or EPO-driven STAT5 activation (JAK2-dependent) [8]. This selectivity preserves hematopoietic function and explains the absence of clinically significant hemoglobin reductions in clinical trials [1].
Table 3: Cytokine Inhibition Profile of Filgotinib
| Cytokine Pathway | JAK Pairs Involved | STAT Effector | Filgotinib IC50 (nM) |
|---|---|---|---|
| IL-6 | JAK1/JAK2 | STAT1/STAT3 | 44 |
| IFN-γ | JAK1/JAK2 | STAT1 | 28 |
| IL-4 | JAK1/JAK3 | STAT6 | 210 |
| GM-CSF | JAK2/JAK2 | STAT5 | >1,000 |
Differential cytokine inhibition also extends to immunometabolic effects. Filgotinib reduces liver X receptor (LXR)-induced cholesteryl ester transfer protein (CETP) expression in hepatocytes, lowering LDL:HDL cholesterol ratios—an effect not observed with less selective JAK inhibitors [8]. Additionally, it spares natural killer (NK) cell proliferation (IL-15-driven, JAK1/JAK3-dependent) more effectively than baricitinib or tofacitinib, potentially mitigating infection risks [8].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: